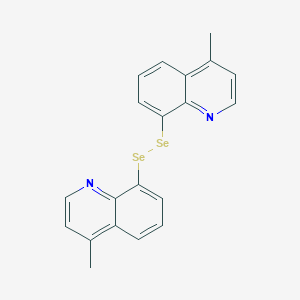
8,8'-(Diselane-1,2-diyl)bis(4-methylquinoline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) is an organoselenium compound characterized by the presence of two selenium atoms bridging two 4-methylquinoline units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) typically involves the reaction of 4-methylquinoline with selenium reagents under controlled conditions. One common method involves the use of diselenides, which react with 4-methylquinoline in the presence of a catalyst to form the desired compound. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for 8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other reduced selenium species.
Substitution: The quinoline units can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of selenoxides, while reduction can produce selenides.
Wissenschaftliche Forschungsanwendungen
8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into the compound’s potential as an antioxidant and its ability to modulate biological pathways involving selenium.
Industry: It may be used in the development of materials with unique electronic or photonic properties due to the presence of selenium.
Wirkmechanismus
The mechanism by which 8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) exerts its effects is primarily related to the chemical reactivity of the selenium atoms. Selenium can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species. Additionally, the compound can interact with biological molecules, potentially modulating enzyme activity or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-bis(4-methoxybenzyl)diselane
- Ethane-1,2-diyl bis(4-methylbenzenesulfonate)
Uniqueness
8,8’-(Diselane-1,2-diyl)bis(4-methylquinoline) is unique due to its specific structure, which includes two selenium atoms bridging two quinoline units. This structure imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, compared to other diselenides or related compounds.
Eigenschaften
CAS-Nummer |
725709-19-3 |
|---|---|
Molekularformel |
C20H16N2Se2 |
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
4-methyl-8-[(4-methylquinolin-8-yl)diselanyl]quinoline |
InChI |
InChI=1S/C20H16N2Se2/c1-13-9-11-21-19-15(13)5-3-7-17(19)23-24-18-8-4-6-16-14(2)10-12-22-20(16)18/h3-12H,1-2H3 |
InChI-Schlüssel |
MJARDWSKQJJQAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=C(C2=NC=C1)[Se][Se]C3=CC=CC4=C(C=CN=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


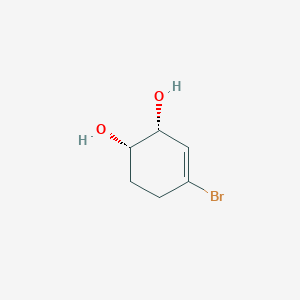
![N-[3-(Dihexylamino)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-YL)acetamide](/img/structure/B14209391.png)
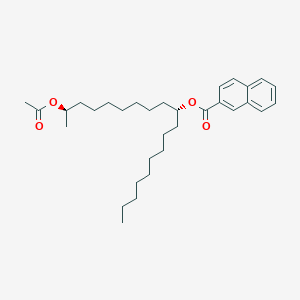
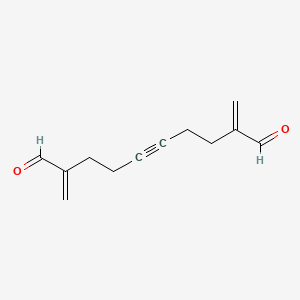
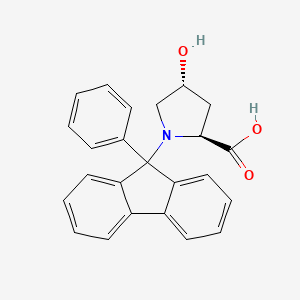
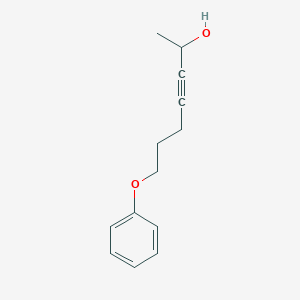
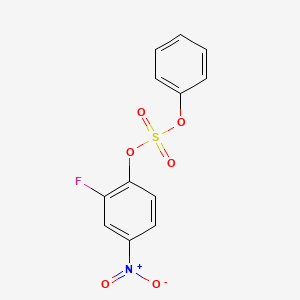
![[(2S,3S)-1-(4-methoxyphenyl)-2-phenylpiperidin-3-yl]methanol](/img/structure/B14209444.png)
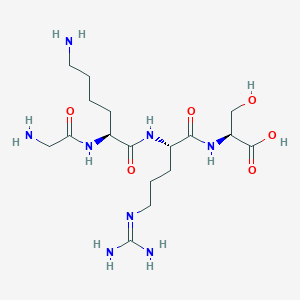
![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
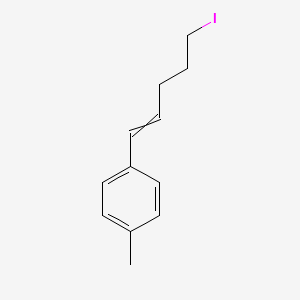
![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)
![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)
